

A Comprehensive Technical Guide to Boc-L-Valine-d8

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Compound of Interest

Compound Name: Boc-L-Valine-d8

Cat. No.: B586240

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This technical guide provides an in-depth overview of **Boc-L-Valine-d8**, a deuterated derivative of the protected amino acid Boc-L-Valine. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize stable isotope-labeled compounds in their work. This document covers the core identification, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in analytical methodologies.

Compound Identification and Properties

Boc-L-Valine-d8 is a stable isotope-labeled version of Boc-L-Valine, where eight hydrogen atoms have been replaced with deuterium. This isotopic enrichment makes it an ideal internal standard for mass spectrometry-based quantification and a useful tool in biomolecular NMR studies.^[1]

Chemical Identifiers

A summary of the key identifiers for **Boc-L-Valine-d8** is presented below.

Identifier	Value
CAS Number	153568-33-3[1][2][3][4]
Unlabeled CAS Number	13734-41-3
EC Number	237-307-6
MDL Number	MFCD04118289

Nomenclature and Formula

The systematic and common names for this compound are provided, along with its chemical formula.

Name/Formula	Value
IUPAC Name	(2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid
Synonyms	N-(tert-Butoxycarbonyl)-L-valine-d8, L-Valine-d8, N-t-Boc derivative, (S)-2-(Boc-amino)-3-methylbutyric acid-d8, Boc-Val-OH-d8
Chemical Formula	C ₁₀ H ₁₁ D ₈ NO ₄
Linear Formula	(CD ₃) ₂ CD(CD(NH-Boc)CO ₂ H
SMILES	[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])--INVALID-LINK--(NC(=O)OC(C)(C)C)C(O)=O
InChI	InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m0/s1/i1D3,2D3,6D,7D

Physicochemical Data

This table summarizes the key physical and chemical properties of **Boc-L-Valine-d8**.

Property	Value
Molecular Weight	225.31 g/mol
Appearance	White to off-white solid/powder
Melting Point	77-80 °C
Isotopic Purity	≥ 98 atom % D
Optical Activity	[α] _{20/D} -6.5°, c = 1% in acetic acid
Storage Conditions	Store refrigerated (+2°C to +8°C), desiccated, and protected from light. Some suppliers suggest room temperature storage is also acceptable.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of **Boc-L-Valine-d8** are not readily available in public literature. However, based on general procedures for the synthesis of its non-deuterated analog and similar protected amino acids, a representative protocol can be outlined.

Synthesis of Boc-L-Valine-d8

The synthesis of **Boc-L-Valine-d8** involves the protection of the amino group of L-Valine-d8 using di-tert-butyl dicarbonate (Boc-anhydride).

Materials:

- L-Valine-d8
- Di-tert-butyl dicarbonate (Boc)₂O
- Sodium hydroxide (NaOH)
- Tetrahydrofuran (THF)
- Water

- Ethyl acetate
- 0.5 M Citric acid solution
- Petroleum ether
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve L-Valine-d8 in an aqueous solution of 1N NaOH and water.
- Add THF to the solution.
- Cool the mixture to 10°C while stirring vigorously.
- Add Boc-anhydride to the solution in portions, maintaining the pH between 8 and 9 by adding 2N NaOH as needed.
- Allow the reaction to stir for several hours at room temperature.
- Extract the reaction mixture with diethyl ether to remove unreacted Boc-anhydride and byproducts.
- Acidify the aqueous layer with a 0.5 M citric acid solution, which will precipitate an oily substance.
- Extract the product with ethyl acetate.
- Wash the organic extract with water, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.

Purification

The crude product can be purified by crystallization or chromatographic methods.

Crystallization Protocol:

- Add petroleum ether to the concentrated extract from the synthesis step.

- Allow the mixture to stand in a refrigerator to induce crystallization.
- Filter the formed crystals and dry them to obtain pure **Boc-L-Valine-d8**.

Chromatographic Purification Protocol: For higher purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often employed.

- Column: C18 stationary phase.
- Mobile Phase: A gradient of water and an organic modifier (e.g., acetonitrile), both typically containing a small amount of an acid like trifluoroacetic acid (TFA).
- Elution: Inject the dissolved crude sample and run a linear gradient of increasing organic modifier concentration.
- Fraction Collection: Collect fractions corresponding to the product peak, as identified by UV detection.
- Isolation: Combine the pure fractions and remove the solvent, often by lyophilization, to yield the final product.

Analytical Characterization

The identity and purity of the synthesized **Boc-L-Valine-d8** would be confirmed using the following techniques:

- Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR would show the absence of signals at the deuterated positions, while ^2H NMR would confirm the presence and location of deuterium. ^{13}C NMR would also be used for structural confirmation.
- High-Performance Liquid Chromatography (HPLC): To determine chemical purity.

Applications in Research and Development

Boc-L-Valine-d8 is a crucial tool in various scientific applications, primarily leveraging its isotopic label.

Mass Spectrometry-Based Proteomics

The primary application of **Boc-L-Valine-d8** is in the synthesis of stable isotope-labeled peptides. These peptides are used as internal standards in quantitative proteomics experiments, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), to accurately quantify the abundance of specific proteins in complex biological samples.

Biomolecular NMR

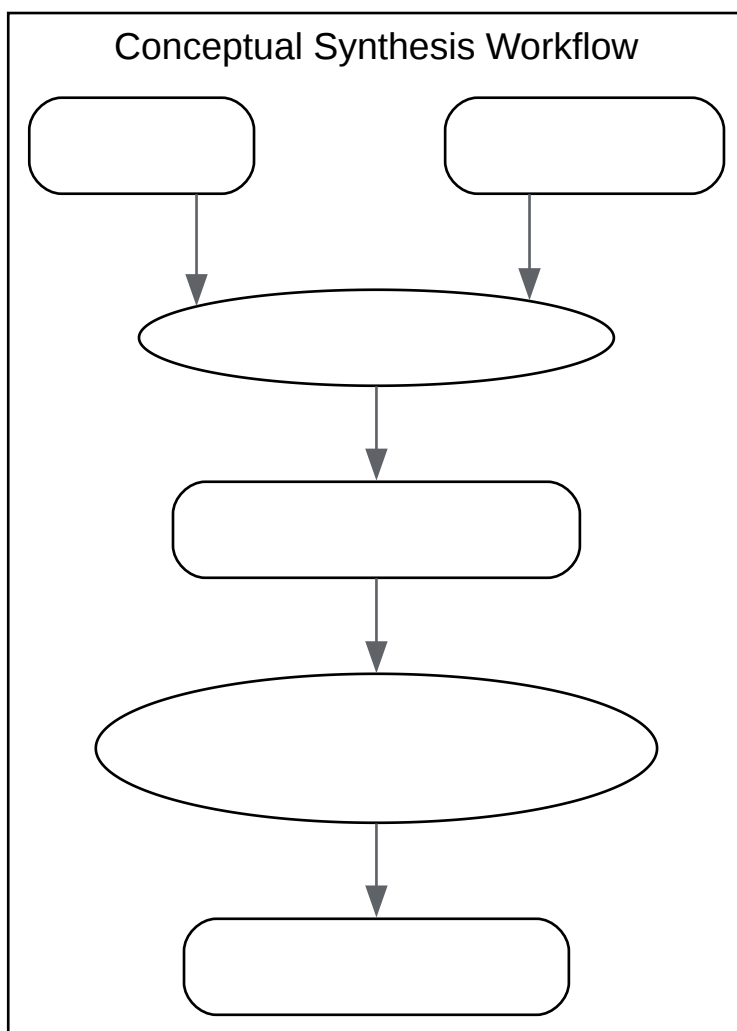
In biomolecular NMR, deuterium labeling can simplify complex spectra and provide unique structural and dynamic information about peptides and proteins.

Drug Metabolism and Pharmacokinetic (DMPK) Studies

Stable isotope-labeled compounds are widely used as tracers in DMPK studies to follow the absorption, distribution, metabolism, and excretion of drug candidates.

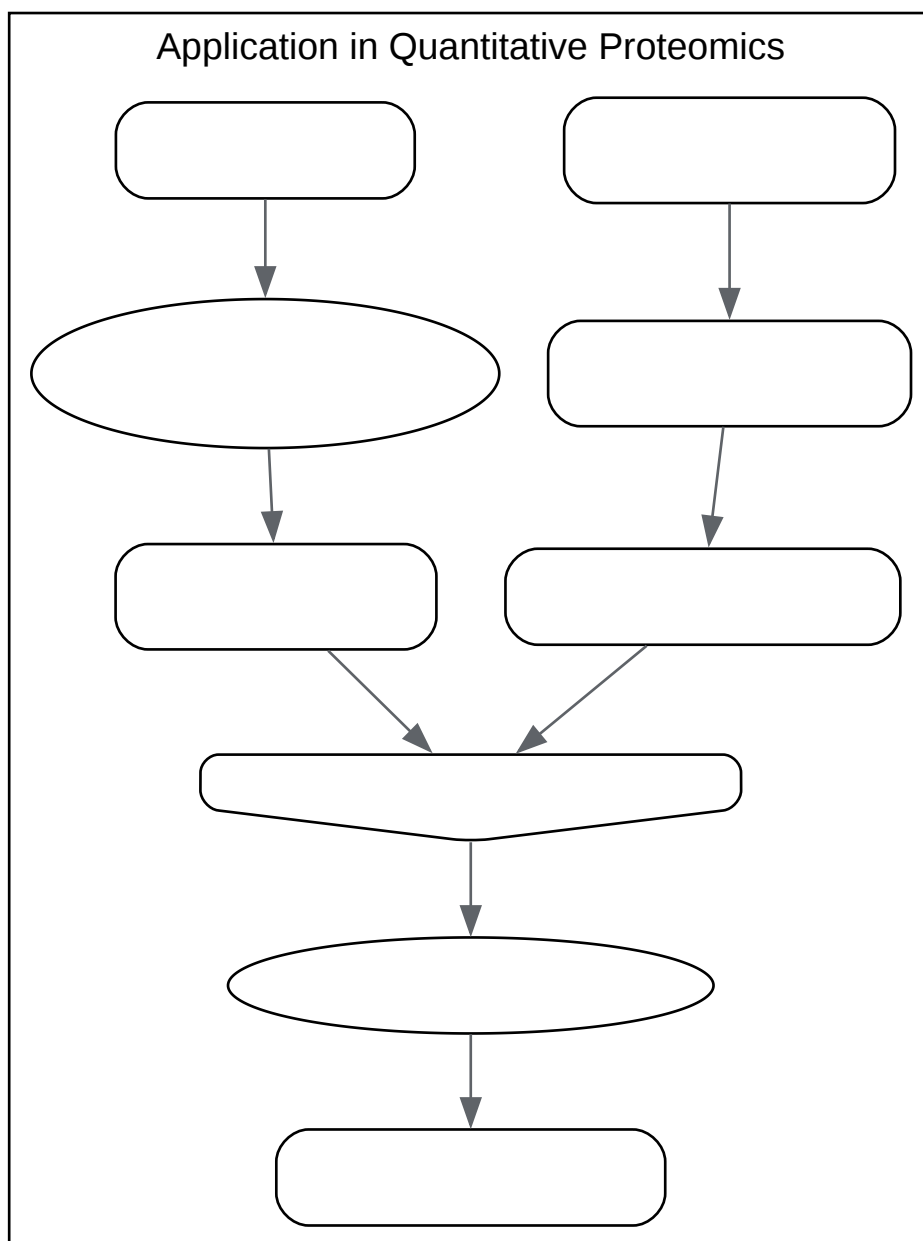
Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the use of **Boc-L-Valine-d8** in research and a conceptual representation of its synthesis.



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Caption: Conceptual workflow for the synthesis of **Boc-L-Valine-d8**.



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Caption: Workflow for using **Boc-L-Valine-d8** in quantitative proteomics.

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References

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